molecular formula C19H27N3O3 B1226420 1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione

1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione

Cat. No. B1226420
M. Wt: 345.4 g/mol
InChI Key: MQHOGPLXAXSQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione is a member of piperazines.

Scientific Research Applications

1. Receptor Affinity and Conformational Analysis

  • New analogues of this compound were synthesized to explore differences in affinity for serotonin 5-HT(7) and 5-HT(1A) receptors. A bioactive conformation for the 5-HT(7) receptor was proposed, distinct from that for 5-HT(1A) (Bojarski et al., 2004).

2. Anticonvulsant Properties

  • A study synthesized and tested N-[(4-arylpiperazin-1-yl)-methyl] derivatives for anticonvulsant activity, revealing significant efficacy in electroshock and metrazole seizure threshold tests (Obniska & Zagórska, 2003).

3. Evaluation of Anticonvulsant and Neurological Toxicity

  • New derivatives were synthesized and evaluated for their anticonvulsant activity and neurological toxicity, showing protective effects in various epilepsy models (Obniska et al., 2015).

4. Antiarrhythmic and Antihypertensive Effects

  • A study tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for antiarrhythmic and antihypertensive activity, finding several compounds with significant effects, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).

5. Lipophilicity and Safety of Anticonvulsant Agents

  • A series of pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant properties, lipophilicity, and safety, identifying compounds with beneficial protective indices and plausible mechanisms of action (Rybka et al., 2017).

6. Fluorescent Ligands for Receptor Visualization

  • Fluorescent derivatives of 1-(2-methoxyphenyl)piperazine were synthesized, displaying high receptor affinity and fluorescence properties, useful for visualizing overexpressed receptors in cells (Lacivita et al., 2009).

7. Stability and Kinetics of Analgesic Compounds

  • The stability and kinetics of a new analgesic active compound related to 1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione were studied, providing insights into its degradation and pharmacological properties (Muszalska & Bereda, 2008).

properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H27N3O3/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24/h2-3,6-7H,4-5,8-15H2,1H3

InChI Key

MQHOGPLXAXSQAJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O

synonyms

1-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2,5-pyrrolidinedione
MM 77
MM-77

Origin of Product

United States

Synthesis routes and methods

Procedure details

Scheme-III: A mixture of 1-chloro-4-(2,5-dioxopyrrolidin-1-yl)butane (11.0 g, 58.04 mmol), 1-[2-methoxyphenyl)piperazine hydrochloride (12.99 g, 56.85 mmol), potassium carbonate (16.02 g, 116.09 mmol) and potassium iodide (0.577 g, 3.48 mmol) in N,N-dimethylformamide (45 ml) was stirred at 100° C. for 18 hours. N,N-dimethylformamide was evaporated at reduced pressure and the residue was taken up in water (100 ml) and extracted with chloroform (2×100 ml). The extracts were dried over Na2SO4 and concentrated under reduced pressure to give 1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(2,5-dioxopyrrolidin-1-yl)butane as an oil which was purified by column chromatography over silica gel (230-400 mesh) using chloroform-methanol (98:2) as eluent; yield 18.00 g, (92%), oil. Hydrochloride salt was prepared by the method described above; mp 218-220° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.99 g
Type
reactant
Reaction Step One
Quantity
16.02 g
Type
reactant
Reaction Step One
Quantity
0.577 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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